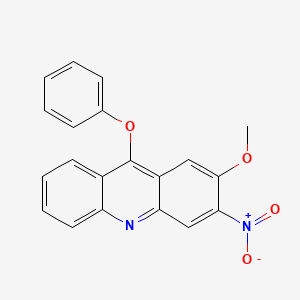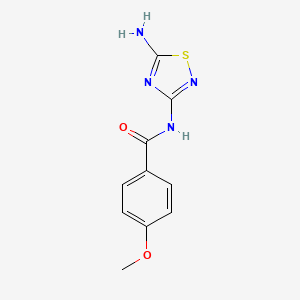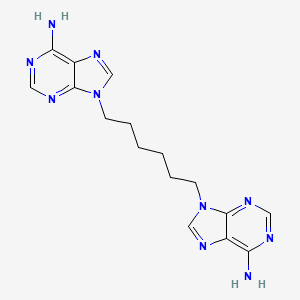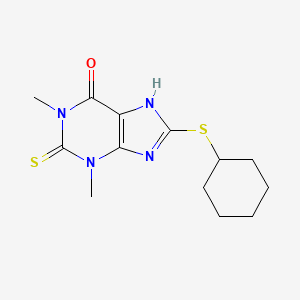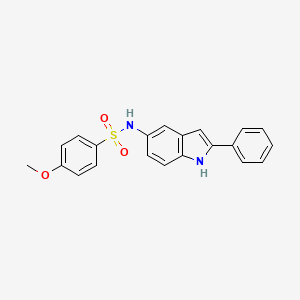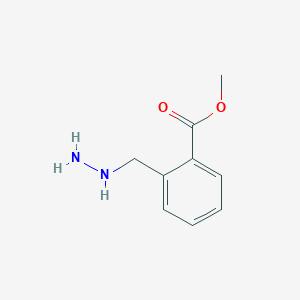
Methyl 2-(hydrazinylmethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(hydrazinylmethyl)benzoate: is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a hydrazinylmethyl group is attached to the second carbon of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Solution-Based Synthesis: One common method involves the reaction of methyl 2-formylbenzoate with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazinylmethyl group.
Mechanosynthesis: This method involves grinding the reactants together in a ball mill, which can enhance the reaction rate and yield by providing mechanical energy.
Solid-State Melt Reactions: In this approach, the reactants are heated together in the absence of a solvent, which can be advantageous for producing pure products without the need for extensive purification steps.
Industrial Production Methods: Industrial production of methyl 2-(hydrazinylmethyl)benzoate may involve large-scale solution-based synthesis due to its scalability and ease of control. The use of continuous flow reactors can further enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 2-(hydrazinylmethyl)benzoate can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives, which are useful intermediates in various chemical syntheses.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of azides or nitro derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzoates with various functional groups.
Applications De Recherche Scientifique
Chemistry: Methyl 2-(hydrazinylmethyl)benzoate is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds and other derivatives.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its hydrazinyl group can interact with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the manufacture of dyes, pigments, and polymers with specific properties.
Mécanisme D'action
The mechanism of action of methyl 2-(hydrazinylmethyl)benzoate involves its interaction with molecular targets through its hydrazinyl group. This group can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and the nature of the derivatives formed from this compound.
Comparaison Avec Des Composés Similaires
Methyl benzoate: A simpler ester of benzoic acid, used primarily in perfumery and as a solvent.
Methyl 2-formylbenzoate: A precursor in the synthesis of methyl 2-(hydrazinylmethyl)benzoate, with applications in organic synthesis.
Hydrazine derivatives: Compounds containing the hydrazinyl group, used in various chemical reactions and as intermediates in drug synthesis.
Uniqueness: this compound is unique due to the presence of both the ester and hydrazinyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
methyl 2-(hydrazinylmethyl)benzoate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)8-5-3-2-4-7(8)6-11-10/h2-5,11H,6,10H2,1H3 |
Clé InChI |
JXNPUETUVHPFOI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


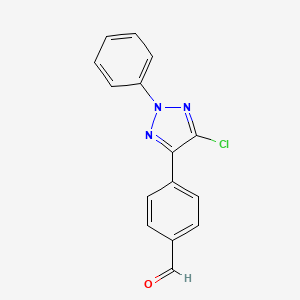
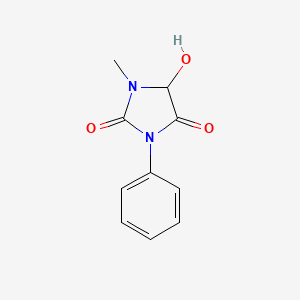
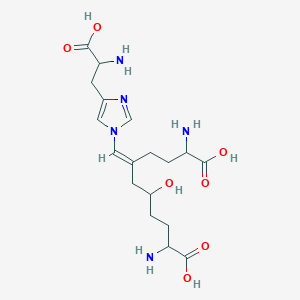
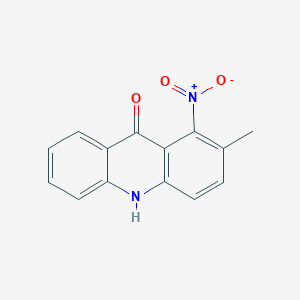
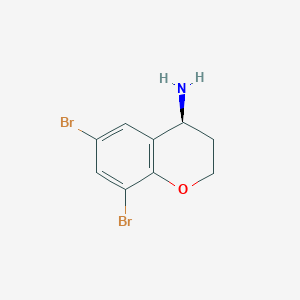
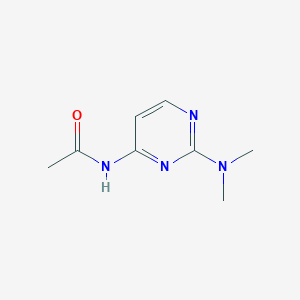
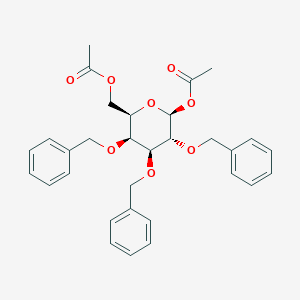

![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B15216692.png)
